Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide
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Overview
Description
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide is a heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide typically involves multicomponent reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at elevated temperatures . This initial condensation forms benzo[a]phenazin-5-ol, which can further react with aldehydes and malononitrile in the presence of nano-CuO to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of environmentally benign catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenazine core, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted phenazines, which exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Its antitumor activity is being explored for potential cancer therapies.
Mechanism of Action
The mechanism of action of Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure and similar biological activities.
Benzo[a]phenazin-5-ol: A closely related compound with slight structural differences.
Pyranophenazines: Compounds with an additional pyran ring, exhibiting unique biological properties.
Uniqueness
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide stands out due to its enhanced stability and diverse biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
25629-73-6 |
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Molecular Formula |
C15H9N3O3 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
7,12-dioxidopyrido[3,2-a]phenazine-7,12-diium-5-ol |
InChI |
InChI=1S/C15H9N3O3/c19-13-8-12-15(9-4-3-7-16-14(9)13)18(21)11-6-2-1-5-10(11)17(12)20/h1-8,19H |
InChI Key |
PWSXTZOMNBDGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C3C=C(C4=C(C3=[N+]2[O-])C=CC=N4)O)[O-] |
Origin of Product |
United States |
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